4-Benzyl-5-(trifluoromethyl)morpholin-3-one
Description
4-Benzyl-5-(trifluoromethyl)morpholin-3-one is a morpholinone derivative characterized by a benzyl group at position 4 and a trifluoromethyl (-CF₃) substituent at position 5 of the heterocyclic ring. Morpholinones are six-membered lactams with a nitrogen and oxygen atom in the ring, making them valuable scaffolds in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety contributes to aromatic interactions in biological systems.
Properties
IUPAC Name |
4-benzyl-5-(trifluoromethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-7-18-8-11(17)16(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBBDGHJYNPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(trifluoromethyl)morpholin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethyl ketones as key intermediates. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(trifluoromethyl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholinone compounds.
Scientific Research Applications
Drug Development
Research indicates that compounds similar to 4-Benzyl-5-(trifluoromethyl)morpholin-3-one exhibit significant biological activities, suggesting potential pharmacological applications. The compound may interact with various biological targets, including receptors and enzymes, which is essential for understanding its therapeutic uses.
Key Studies:
- Interaction studies using techniques like surface plasmon resonance have shown promising binding affinities of morpholine derivatives to biological targets, indicating potential for drug development.
- Compounds containing morpholine rings, such as this compound, have been investigated for their roles as neurokinin-1 receptor antagonists, which are useful in treating psychiatric disorders and inflammatory diseases .
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, highlighting the need for further exploration of this compound's activity in combating infections.
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer formulations. Its trifluoromethyl group can enhance the thermal stability and mechanical properties of polymers, leading to the development of advanced materials for industrial applications.
Case Study:
A study on the incorporation of trifluoromethyl-containing morpholines into polymer matrices showed improved thermal resistance and mechanical strength compared to standard polymers without such modifications.
Comparison with Related Compounds
To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-fluoro-4-[4-(2-morpholin-4-yl)benzoyl]piperazin-1-yl]propan-1-one | Contains piperazine and morpholine | Antipsychotic properties |
| 1-[3-fluoro-4-[4-[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]piperazin-1-yl]phenyl]propan-1-one | Similar piperazine framework | Antimicrobial activity |
| 1-[3-fluoro-4-[4-[2-nitrobenzoyl]piperazin]phenyl]propanone | Contains nitro groups | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 4-Benzyl-5-(trifluoromethyl)morpholin-3-one | Not Provided | -CF₃ (5), -Benzyl (4) | ~259.2 (estimated) | High lipophilicity, metabolic stability |
| 4-Benzyl-5-(hydroxymethyl)morpholin-3-one | 106910-80-9 | -CH₂OH (5), -Benzyl (4) | 221.25 | Hydrophilic; potential prodrug |
| 4-Benzyl-5-methylmorpholin-3-one | 61636-35-9 | -CH₃ (5), -Benzyl (4) | ~217.3 (estimated) | Intermediate for drug synthesis |
| (5R)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one | 1344584-09-3 | -Ph-CF₃ (5), -H (4) | 245.20 | Chiral specificity in binding |
| MM3300.08 | 496031-57-3 | -CH₂Cl, -F-Ph (oxazolidinone) | 284.73 | Electrophilic reactivity |
Biological Activity
4-Benzyl-5-(trifluoromethyl)morpholin-3-one is a morpholine derivative that has attracted significant interest in medicinal chemistry due to its promising biological activity. This compound is characterized by a benzyl group and a trifluoromethyl substituent, which enhance its lipophilicity and metabolic stability, making it a potential candidate for pharmaceutical applications.
- Molecular Formula : C₁₂H₁₂F₃N₁O₂
- Molecular Weight : Approximately 251.23 g/mol
- Structure : The presence of the trifluoromethyl group is notable for its influence on the compound's pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment. The following sections summarize key findings from recent studies.
Anticancer Potential
- Mechanism of Action : The compound has shown to inhibit cell proliferation in multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cells. The mechanism involves cell cycle arrest and apoptosis induction.
-
Cytotoxicity Studies :
Cell Line Type IC50 (µM) MCF-7 8.47 ± 0.18 HeLa 9.22 ± 0.17 Jurkat 4.64 ± 0.08 NIH-3T3 89.8 ± 1.9 - Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to significant alterations in cell cycle distribution, particularly an increase in sub-G1 phase populations, indicating apoptosis .
Antiangiogenic Activity
The compound demonstrated significant antiangiogenic properties in ex vivo assays using the chick chorioallantoic membrane (CAM) model, suggesting its potential to inhibit blood vessel formation in tumor tissues . This property is crucial for limiting tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The unique trifluoromethyl group enhances the compound's metabolic stability and lipophilicity compared to other morpholine derivatives, which may contribute to its effectiveness as a pharmaceutical agent . Comparative analysis with similar compounds shows:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-Benzylmorpholine | 0.85 | Lacks trifluoromethyl group; less lipophilic |
| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 0.75 | Carboxylic acid functional group |
| N-Benzyl-3-(hydroxymethyl)morpholine | 0.65 | Hydroxymethyl group; altered pharmacokinetics |
Future Directions
The promising biological activity of this compound warrants further investigation into its mechanisms of action and potential therapeutic applications. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Combination Therapy : Assessing synergistic effects with existing anticancer agents.
- Mechanistic Studies : Elucidating the pathways involved in its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
